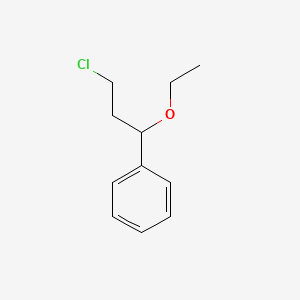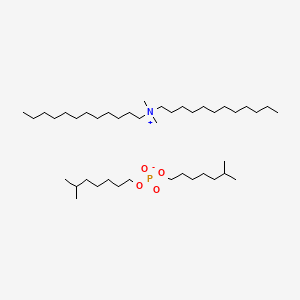
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups and an aldehyde group. The presence of iodine and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2-phenylpyrrole followed by formylation. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, and a formylating agent such as Vilsmeier-Haack reagent for the formylation step. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through reactions like the Suzuki-Miyaura coupling, where boronic acids are used as reagents in the presence of a palladium catalyst.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Applications De Recherche Scientifique
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group are key functional groups that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atom or aldehyde group, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and applications.
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-methanol:
2-Iodophenyl isothiocyanate: Contains an isothiocyanate group instead of a pyrrole ring, used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of an iodine atom and an aldehyde group attached to a pyrrole ring, which provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C13H12INO |
|---|---|
Poids moléculaire |
325.14 g/mol |
Nom IUPAC |
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
Clé InChI |
CYVGHJMHYPPVML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC=C2I)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)







![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)



![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
